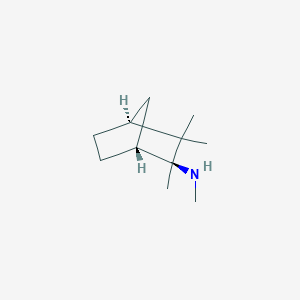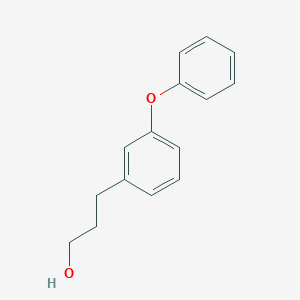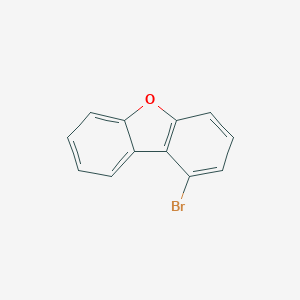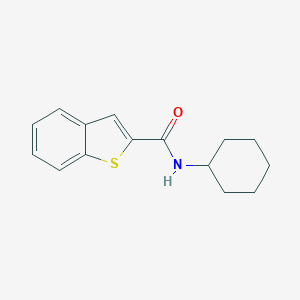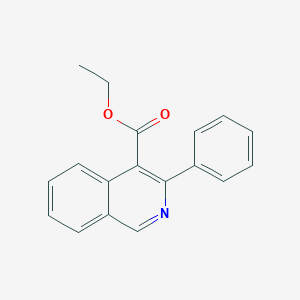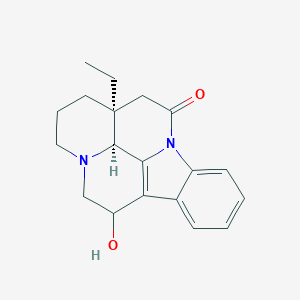
6-Hydroxyvinburnine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyvinburnine is a chemical compound that belongs to the class of alkaloids. It is a derivative of vinburnine, which is found in the leaves of the Madagascar periwinkle plant. 6-Hydroxyvinburnine has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 6-Hydroxyvinburnine is not fully understood. However, it is believed to exert its anti-tumor effects by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. The anti-inflammatory effects of 6-Hydroxyvinburnine are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
6-Hydroxyvinburnine has been found to have several biochemical and physiological effects. The compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to reduce the levels of reactive oxygen species in cells. In animal models, 6-Hydroxyvinburnine has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Hydroxyvinburnine in lab experiments is its potential anti-tumor and anti-inflammatory properties. The compound has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. However, one of the limitations of using 6-Hydroxyvinburnine in lab experiments is its complex synthesis method. The synthesis of the compound requires expertise in the field of organic chemistry, which can be a limiting factor for some researchers.
Orientations Futures
The potential applications of 6-Hydroxyvinburnine in the field of medicine are vast. Future research should focus on elucidating the mechanism of action of the compound and identifying potential targets for its anti-tumor and anti-inflammatory effects. Additionally, research should aim to optimize the synthesis method of 6-Hydroxyvinburnine to make it more accessible to researchers. Finally, the compound's potential toxicity and side effects should be thoroughly investigated to ensure its safety for use in humans.
Conclusion:
6-Hydroxyvinburnine is a promising compound with potential applications in the field of medicine. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a potential candidate for the treatment of cancer and inflammation-related diseases. The compound's complex synthesis method and limited availability may be a limiting factor for some researchers. However, future research should aim to optimize the synthesis method and identify potential targets for its therapeutic effects.
Méthodes De Synthèse
The synthesis of 6-Hydroxyvinburnine involves the extraction of vinburnine from the leaves of the Madagascar periwinkle plant. The vinburnine is then subjected to a series of chemical reactions that result in the formation of 6-Hydroxyvinburnine. The synthesis method of 6-Hydroxyvinburnine is a complex process that requires expertise in the field of organic chemistry.
Applications De Recherche Scientifique
6-Hydroxyvinburnine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation. The anti-oxidant properties of 6-Hydroxyvinburnine make it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
Numéro CAS |
101242-46-0 |
|---|---|
Nom du produit |
6-Hydroxyvinburnine |
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(15S,19S)-15-ethyl-9-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one |
InChI |
InChI=1S/C19H22N2O2/c1-2-19-8-5-9-20-11-14(22)16-12-6-3-4-7-13(12)21(15(23)10-19)17(16)18(19)20/h3-4,6-7,14,18,22H,2,5,8-11H2,1H3/t14?,18-,19+/m1/s1 |
Clé InChI |
ORAIZAYDRXAALB-BRQZFJGMSA-N |
SMILES isomérique |
CC[C@@]12CCCN3[C@@H]1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |
SMILES |
CCC12CCCN3C1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |
SMILES canonique |
CCC12CCCN3C1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |
Synonymes |
6-hydroxyeburamonine 6-hydroxyvinburnine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



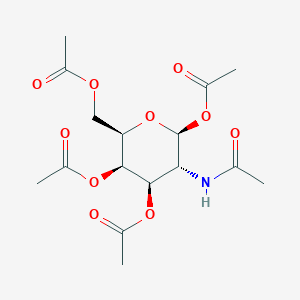
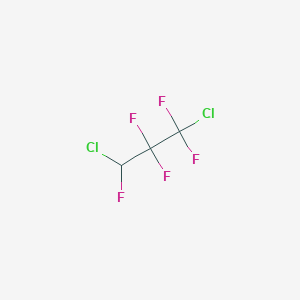
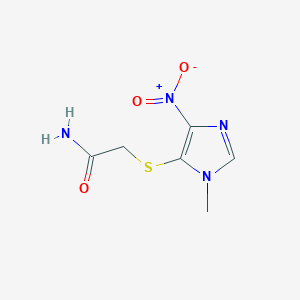

![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
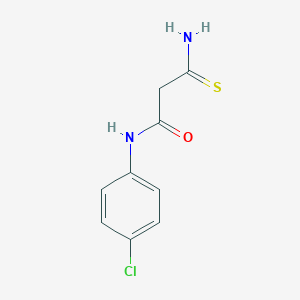
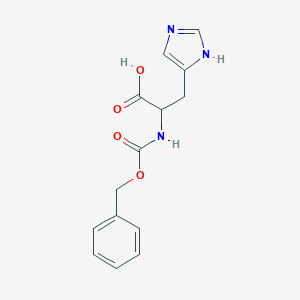
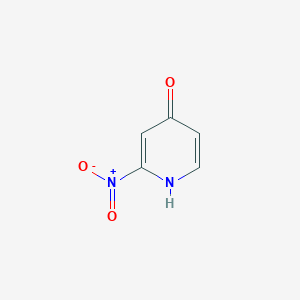
![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)
